Several in vitro and in vivo studies suggest DMM may possess anti-cancer properties. These studies have observed DMM's ability to:
Arctigenin methyl ether, a derivative of arctigenin, is a lignan compound primarily extracted from the seeds of Arctium lappa (burdock). Its chemical formula is C22H26O6, and it features a unique structure that contributes to its biological activities. This compound is notable for its potential therapeutic effects, particularly in cancer treatment and metabolic disorders.
These reactions enhance its pharmacological properties and allow for the development of novel derivatives.
Arctigenin methyl ether exhibits significant biological activities:
The synthesis of arctigenin methyl ether can be achieved through several methods:
These methods allow for the exploration of various structural modifications that can enhance biological activity.
Research on interaction studies involving arctigenin methyl ether has shown:
These interactions are crucial for understanding how this compound can be effectively utilized in clinical settings.
Several compounds share structural similarities with arctigenin methyl ether. Here are some notable examples:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Arctigenin | Core lignan structure | Anticancer, anti-inflammatory | Parent compound of arctigenin methyl ether |
| Lignans (general) | Lignan backbone | Antioxidant, anticancer | Diverse range of biological activities |
| Podophyllotoxin | Similar lignan structure | Anticancer | Stronger cytotoxic effects |
| Sesamin | Lignan | Anti-inflammatory, antioxidant | Distinct fatty acid profile |
Arctigenin methyl ether stands out due to its specific modifications that enhance its bioactivity while retaining the core benefits associated with lignans. Its unique structural features contribute to its efficacy in targeting specific pathways involved in cancer progression and metabolic regulation.
Arctigenin methyl ether (C$${22}$$H$${26}$$O$$_6$$), also known as methylarctigenin or maculatin, was first identified as a structural analog of arctigenin, a dibenzylbutyrolactone lignan. Its discovery emerged from phytochemical investigations of Ptelea trifoliata (common hoptree) and Zanthoxylum gilletii (East African satinwood), where it was isolated alongside other lignans. Early studies in the 1970s–1980s highlighted its presence in Rutaceae and Asteraceae families, with subsequent research expanding its known natural sources and synthetic pathways.
Arctigenin methyl ether belongs to the dibenzylbutyrolactone subclass of lignans, characterized by a γ-butyrolactone core substituted with two benzyl groups. Its systematic IUPAC name is (3R,4R)-3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one, reflecting its stereochemistry and methoxy substitutions. Key structural features include:
This compound is chemically distinct from arctigenin due to the methylation of phenolic hydroxyl groups, enhancing its lipophilicity and stability.
As a methylated lignan, arctigenin methyl ether serves as a critical intermediate in studying structure-activity relationships (SAR) of lignan derivatives. Its modified pharmacokinetic properties compared to arctigenin make it a valuable candidate for drug development, particularly in oncology and antimicrobial therapies.
Arctigenin methyl ether, also known as dimethylmatairesinol, possesses the molecular formula C₂₂H₂₆O₆ [1] [2]. The compound exhibits a molecular weight of 386.44 grams per mole, with an average mass of 386.444 daltons and a monoisotopic mass of 386.172939 daltons [1] [34]. The exact mass determination confirms the presence of 22 carbon atoms, 26 hydrogen atoms, and 6 oxygen atoms in the molecular structure [2].
The compound belongs to the lignan class of natural products and is characterized as a butyrolactone-type lignan derivative [34] [35]. The molecular composition reflects the presence of two benzyl substituents bearing methoxy groups, along with a central lactone ring system that forms the core structural framework [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₆O₆ |
| Molecular Weight (g/mol) | 386.44 |
| Average Mass (Da) | 386.444 |
| Monoisotopic Mass (Da) | 386.172939 |
| Elemental Composition | 22 Carbon, 26 Hydrogen, 6 Oxygen |
Arctigenin methyl ether exhibits defined stereochemistry with two stereocenters, both of which are fully characterized [2]. The absolute configuration has been determined as (3R,4R), indicating the R-configuration at both the C-3 and C-4 positions of the butyrolactone ring [2] [28]. This stereochemical arrangement is crucial for the compound's three-dimensional structure and biological activity.
The compound displays optical activity with a specific stereochemical designation of "absolute" according to crystallographic and spectroscopic analyses [2]. The two defined stereocenters contribute to the compound's chiral nature, with both centers exhibiting the same R-configuration [2] [7]. This stereochemical homogeneity is characteristic of naturally occurring lignans derived from specific biosynthetic pathways [7] [28].
Comparative studies with related lignan compounds have confirmed that the (3R,4R)-configuration represents the naturally predominant form of arctigenin methyl ether [7] [28]. The stereochemical assignment has been validated through multiple analytical techniques including nuclear magnetic resonance spectroscopy, circular dichroism measurements, and comparison with synthetic standards [28] [39].
The three-dimensional structure of arctigenin methyl ether features a central dihydrofuranone (butyrolactone) ring system with two benzyl substituents positioned at the 3 and 4 positions [1] [2]. The lactone ring adopts a puckered conformation that minimizes steric interactions between the bulky benzyl groups [30] [32].
Conformational analysis reveals that the molecule exhibits restricted rotation around the benzyl-lactone bonds due to steric hindrance between the aromatic rings and the lactone framework [31] [32]. The dihedral angles between the benzyl substituents and the lactone ring are influenced by intramolecular interactions and crystal packing forces in the solid state [30] [31].
The compound's conformation is stabilized by the (3R,4R)-stereochemistry, which positions the benzyl groups in a trans-diaxial arrangement relative to the lactone ring [28] [32]. This spatial arrangement minimizes unfavorable steric interactions while allowing for optimal π-π stacking interactions between the aromatic rings in certain conformations [30] [31].
Molecular modeling studies suggest that the preferred conformation in solution involves partial rotation of the dimethoxybenzyl groups to achieve maximum stability [30] [32]. The conformational flexibility is limited by the rigid lactone core and the bulky nature of the substituted benzyl groups [31] [32].
Arctigenin methyl ether exhibits a density of 1.2 ± 0.1 grams per cubic centimeter, indicating a relatively dense organic compound [35]. The boiling point is calculated at 545.6 ± 45.0 degrees Celsius at 760 millimeters of mercury, reflecting the high molecular weight and extensive intermolecular interactions [35] [21].
The compound demonstrates a flash point of 237.2 ± 28.8 degrees Celsius, indicating moderate thermal stability under normal conditions [35]. The refractive index is measured at 1.553, which is consistent with aromatic organic compounds containing multiple methoxy substituents [21] [35].
Vapor pressure measurements indicate extremely low volatility, with values of 0.0 ± 1.5 millimeters of mercury at 25 degrees Celsius [21] [35]. The logarithmic partition coefficient (LogP) is 3.23, suggesting moderate lipophilicity and potential for membrane permeation [35]. The polar surface area is calculated as 63.22 square angstroms, reflecting the contribution of the oxygen-containing functional groups [35].
The compound exhibits limited water solubility due to its hydrophobic benzyl substituents and moderate LogP value [35]. The presence of methoxy groups provides some polar character, but the overall molecular structure favors organic solvents over aqueous media [35].
| Property | Value | Units |
|---|---|---|
| Density | 1.2 ± 0.1 | g/cm³ |
| Boiling Point | 545.6 ± 45.0 | °C |
| Flash Point | 237.2 ± 28.8 | °C |
| Refractive Index | 1.553 | - |
| Vapor Pressure | 0.0 ± 1.5 | mmHg at 25°C |
| LogP | 3.23 | - |
| Polar Surface Area | 63.22 | Ų |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of arctigenin methyl ether through both proton and carbon-13 analyses [41]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons in the dimethoxybenzyl substituents, typically appearing between 6.4 and 6.9 parts per million [15] [38].
The methoxy groups produce distinct singlet signals around 3.8 parts per million, with integration values corresponding to four methoxy substituents totaling twelve protons [41]. The lactone ring protons appear as complex multiplets between 2.4 and 4.1 parts per million, reflecting the stereochemical environment and coupling patterns [38] [41].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon signals between 110 and 150 parts per million, with the methoxy carbon atoms appearing around 55-56 parts per million [38] [41]. The lactone carbonyl carbon exhibits a characteristic downfield shift around 178 parts per million [38]. The benzylic carbon atoms attached to the lactone ring appear between 40 and 50 parts per million [38].
Two-dimensional nuclear magnetic resonance techniques, including heteronuclear multiple-bond coherence experiments, have been employed to establish connectivity patterns and confirm structural assignments [41]. These advanced spectroscopic methods provide unambiguous identification of the dimethoxybenzyl substitution patterns and lactone ring connectivity [39] [41].
Mass spectrometry analysis of arctigenin methyl ether reveals characteristic fragmentation patterns that confirm the molecular structure and substitution pattern [12]. The molecular ion peak appears at mass-to-charge ratio 386, corresponding to the intact molecular formula C₂₂H₂₆O₆ [1] [34].
The primary fragmentation pathway involves loss of methoxy radicals (mass 31) and methoxyl groups (mass 15), producing diagnostic fragment ions at mass-to-charge ratios 355 and 371, respectively [12]. Loss of the entire dimethoxybenzyl substituent (mass 181) generates a significant fragment ion at mass-to-charge ratio 205 [12].
The lactone ring system contributes to fragmentation through alpha-cleavage adjacent to the carbonyl group, producing characteristic acylium ions [12]. The aromatic dimethoxybenzyl fragments appear at mass-to-charge ratios 151 and 137, corresponding to the protonated and deprotonated forms of the substituted benzyl cations [12].
Base peak analysis typically shows the dimethoxybenzyl fragment (mass-to-charge ratio 151) as one of the most abundant ions, reflecting the stability of the aromatic cation [12]. Secondary fragmentation of the benzyl fragments involves sequential loss of methoxy groups, producing additional diagnostic peaks throughout the mass spectrum [12].
Infrared spectroscopy of arctigenin methyl ether reveals characteristic absorption bands that confirm the presence of key functional groups [14] [16]. The lactone carbonyl stretching vibration appears as a strong absorption around 1765 cubic centimeters inverse, which is typical for gamma-lactone systems [14].
The aromatic carbon-hydrogen stretching vibrations produce absorptions around 3000-3100 cubic centimeters inverse, while the aliphatic carbon-hydrogen stretches appear in the 2850-2950 cubic centimeters inverse region [14] [16]. The methoxy carbon-oxygen stretching vibrations contribute to absorptions in the 1050-1250 cubic centimeters inverse range [15] [16].
Aromatic carbon-carbon stretching vibrations generate characteristic bands between 1450 and 1600 cubic centimeters inverse, confirming the presence of substituted benzene rings [14] [16]. The carbon-oxygen ether stretching modes appear as medium to strong absorptions around 1200-1300 cubic centimeters inverse [15].
Ultraviolet spectroscopy demonstrates absorption maxima characteristic of substituted aromatic systems [18]. The dimethoxybenzyl chromophores produce absorption bands around 280 nanometers, typical of methoxy-substituted benzene derivatives [6] [18]. The extended conjugation between the aromatic rings and the electron-withdrawing lactone system influences the electronic transitions and absorption characteristics [18].
Structure-activity relationships for arctigenin methyl ether demonstrate the critical importance of the (3R,4R)-stereochemistry for biological activity [4] [19]. The absolute configuration at the C-3 and C-4 positions significantly influences the compound's interaction with biological targets compared to other stereoisomeric forms [4] [7].
The dimethoxybenzyl substitution pattern contributes to the compound's lipophilicity and membrane permeation characteristics [19] [27]. The presence of four methoxy groups increases the molecular flexibility and provides multiple sites for potential hydrogen bonding interactions with biological macromolecules [19].
The lactone ring system serves as a pharmacophore that is essential for biological activity [25] [29]. Modifications to the lactone functionality, including ring opening or substitution, typically result in significant decreases in biological potency [25] [26]. The rigid lactone framework constrains the molecular conformation and positions the benzyl substituents in an optimal spatial arrangement [29].
Comparative studies with related lignan compounds indicate that the methyl ether functionality at the aromatic positions enhances stability and bioavailability compared to free phenolic hydroxyl groups [19] [27]. The methylation pattern protects against metabolic degradation while maintaining favorable pharmacokinetic properties [27] [29].
Arctigenin methyl ether demonstrates a remarkably broad taxonomic distribution across the plant kingdom, being identified in thirteen different plant species spanning nine botanical families [1]. This dibenzylbutyrolactone lignan compound exhibits significant chemotaxonomic importance due to its presence in diverse phylogenetic lineages, indicating both evolutionary conservation and independent biosynthetic pathways across unrelated plant groups.
Ptelea trifoliata Linnaeus, commonly known as common hoptree or wafer ash, represents a significant North American source of arctigenin methyl ether within the Rutaceae family [1] [2] [3]. This deciduous shrub or small tree, endemic to eastern North America, serves as the northernmost representative of the citrus family in the New World [3]. The species typically reaches heights of less than 20 feet and thrives in woodland understory environments and forest edges [3].
The chemical profile of P. trifoliata includes diverse secondary metabolites, with arctigenin methyl ether being identified as a constituent compound [4]. The plant's trifoliate leaf arrangement and distinctive papery, circular fruits (samaras) make it readily identifiable in its native habitat [3]. Historically, various parts of this species have been utilized in traditional medicine, with the root bark containing multiple bioactive compounds including resins, volatile oils, and alkaloid-like substances [5].
The presence of arctigenin methyl ether in P. trifoliata contributes to the chemotaxonomic characterization of the Rutaceae family, demonstrating the biosynthetic capacity for lignan production within this economically important plant family [6]. Research indicates that the compound occurs alongside other phenylpropanoid derivatives, suggesting coordinated biosynthetic pathways for lignan metabolism [4].
Zanthoxylum gilletii, known as East African satinwood and locally called uzazi, represents a crucial African source of arctigenin methyl ether within the Rutaceae family [1] [7] [8]. This tree species is native to Central and West Africa and serves as a close relative of Sichuan pepper, with its fruits being utilized to produce the commercially important spice uzazi [7].
Phytochemical investigations of Z. gilletii bark have revealed the presence of multiple lignan compounds, including arctigenin methyl ether, alongside alkaloids, coumarins, and triterpenoids [9] [8]. The methanol extract of the bark has yielded thirteen different compounds, with three lignans including trans- and cis-fagaramide and sesamin being isolated alongside other secondary metabolites [9] [8].
The bark represents the primary organ where arctigenin methyl ether accumulates in Z. gilletii, suggesting tissue-specific biosynthetic activity [9]. The compound's presence contributes to the plant's traditional medicinal applications, particularly in treating urinary tract infections, malaria, and hypertension [10]. The identification of arctigenin methyl ether in this species supports the chemotaxonomic classification of Zanthoxylum within the Rutaceae family and provides insights into the evolutionary distribution of lignan biosynthetic pathways across African flora [11].
Piper guineense Schumacher and Thonning, commonly known as West African black pepper or Ashanti pepper, represents a significant source of arctigenin methyl ether within the Piperaceae family [1] [12] [13]. This West African species is closely related to cubeb pepper, black pepper, and long pepper, demonstrating the widespread occurrence of lignan compounds across the Piper genus [14].
The phytochemical profile of P. guineense includes numerous bioactive compounds such as alkaloids, glycosides, tannins, flavonoids, terpenes, saponins, and various secondary metabolites [15] [16]. The presence of arctigenin methyl ether alongside sesamin and other lignans demonstrates the plant's capacity for diverse lignan biosynthesis [13]. This compound occurrence supports the traditional use of P. guineense as a medicinal plant and spice, with documented antimicrobial, insecticidal, and anticonvulsant properties [12] [16].
Arctigenin methyl ether demonstrates remarkable taxonomic breadth, occurring in multiple additional plant species across diverse botanical families [1]. These include:
Hernandiaceae Family: Both Hernandia nymphaeifolia (lantern tree) and Hernandia ovigera contain arctigenin methyl ether [1] [17]. H. nymphaeifolia, found in coastal tropical regions, accumulates the compound primarily in seed tissues [18]. This species serves multiple purposes including construction materials, medicinal applications, and decorative uses [17].
Apiaceae Family: Bupleurum salicifolium represents another significant source, with arctigenin methyl ether identified in leaves, roots, and stems [1] [19] [20]. This Macaronesian species has demonstrated various biological activities, including nematostatic effects against potato cyst nematodes [19].
Oenanthe aquatica (fine-leaved water dropwort) provides an aquatic source of the compound, with the species inhabiting marshes and shallow water environments [1] [21] [22]. This species has shown pharmaceutical potential with demonstrated antioxidant, enzyme inhibitory, and antiviral activities [21] [23].
Other Families: The compound occurs in Aglaia elaeagnoidea (Meliaceae), Peperomia vulcanica (Piperaceae), Taiwania cryptomerioides (Cupressaceae), Vaccinium myrtillus (Ericaceae), and two Virola species (V. michelii and V. sebifera) in the Myristicaceae family [1]. This distribution pattern suggests multiple independent evolutionary origins for arctigenin methyl ether biosynthetic pathways across diverse plant lineages.
The organ-specific distribution of arctigenin methyl ether varies significantly among plant species, reflecting tissue-specific biosynthetic activities and physiological functions. Research on related lignans provides insights into potential accumulation patterns for arctigenin methyl ether across different plant organs.
Bark Accumulation: Zanthoxylum gilletii demonstrates significant bark-specific accumulation of arctigenin methyl ether, suggesting that secondary bark tissues serve as primary sites for lignan biosynthesis and storage [9] [8]. This pattern aligns with the general tendency of woody plants to accumulate defensive compounds in bark tissues, which serve as protective barriers against pathogens and herbivores.
Fruit and Seed Tissues: Multiple species show reproductive organ accumulation, including fruits in Piper guineense and seeds in Hernandia nymphaeifolia [13] [18]. This distribution pattern suggests potential roles in seed protection and reproductive success, as lignans often possess antimicrobial and antioxidant properties that could enhance seed viability.
Leaf Tissues: Several species accumulate arctigenin methyl ether in foliar tissues, including Piper guineense leaves and Bupleurum salicifolium leaves [13] [19]. Leaf accumulation may serve defensive functions against herbivory and pathogen attack, while also potentially contributing to allelopathic interactions with competing plants.
Root Systems: Bupleurum salicifolium demonstrates root accumulation of arctigenin methyl ether [19], suggesting potential roles in rhizosphere interactions and soil-borne pathogen resistance. Root-accumulated lignans may also contribute to chemical communication with beneficial soil microorganisms.
Stem Tissues: The presence of arctigenin methyl ether in stem tissues of certain species indicates transport and storage functions [19]. Stem accumulation may facilitate systemic distribution of the compound throughout the plant and provide structural defensive capabilities.
The widespread distribution of arctigenin methyl ether across nine botanical families and thirteen plant species provides significant chemotaxonomic insights into plant evolution and secondary metabolite biosynthesis [1]. This distribution pattern suggests both evolutionary conservation and convergent evolution of lignan biosynthetic pathways.
Family-Level Patterns: The Rutaceae family shows notable representation with two species (Ptelea trifoliata and Zanthoxylum gilletii), supporting the chemotaxonomic utility of lignan compounds in family characterization [1] [7]. Similarly, the Piperaceae family demonstrates multiple lignan-producing species, consistent with the family's known capacity for diverse secondary metabolite production [24].
Phylogenetic Implications: The presence of arctigenin methyl ether in distantly related families such as Hernandiaceae, Myristicaceae, and Ericaceae suggests independent evolutionary origins for the biosynthetic machinery required for this specific lignan derivative [1]. This pattern indicates that the selective pressures favoring arctigenin methyl ether production have occurred multiple times throughout plant evolution.
Biosynthetic Pathway Evolution: The stereospecific nature of arctigenin methyl ether biosynthesis, involving specific methylation patterns of matairesinol precursors, demonstrates the sophisticated enzymatic machinery required for its production [25] [26]. The occurrence across diverse taxa suggests that O-methyltransferase enzymes with appropriate regioselectivity have evolved independently in multiple plant lineages.
Ecological Significance: The broad taxonomic distribution implies important ecological functions for arctigenin methyl ether, potentially including plant defense, allelopathy, and microorganism interactions. The compound's presence in species from diverse habitats (aquatic, terrestrial, tropical, temperate) suggests adaptive value across multiple environmental conditions [1].
Taxonomic Utility: Arctigenin methyl ether serves as a valuable chemotaxonomic marker for certain plant groups, particularly within the Rutaceae and Piperaceae families where its presence supports traditional morphological classifications [27]. The compound's structural complexity and specific biosynthetic requirements make it a reliable indicator of particular enzymatic capabilities within plant taxa.